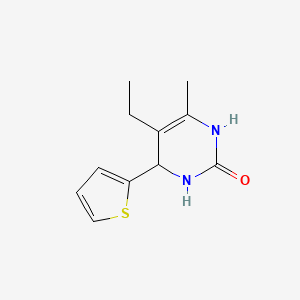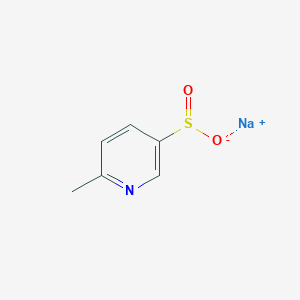
Methyl 1,2,3-thiadiazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1,2,3-thiadiazol-5-ylcarbamate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methyl isocyanate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Methyl1,2,3-thiadiazol-5-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl1,2,3-thiadiazol-5-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Methyl1,2,3-thiadiazol-5-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Methyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- Thiazole derivatives
- Indole derivatives
Uniqueness
Methyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds.
Conclusion
Methyl1,2,3-thiadiazol-5-ylcarbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.
Propiedades
Fórmula molecular |
C4H5N3O2S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
methyl N-(thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-2-5-7-10-3/h2H,1H3,(H,6,8) |
Clave InChI |
XMOMVGJJRMEWMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CN=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


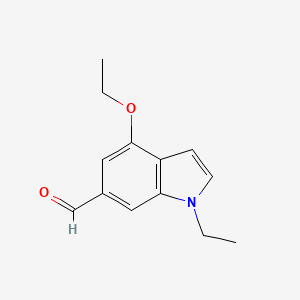
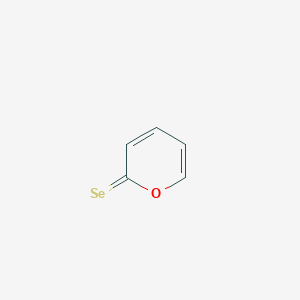
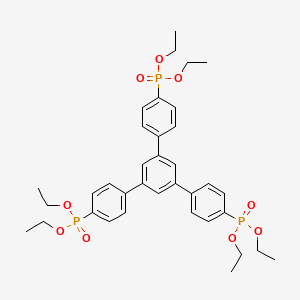
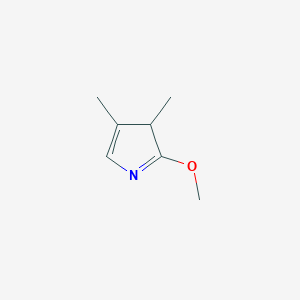
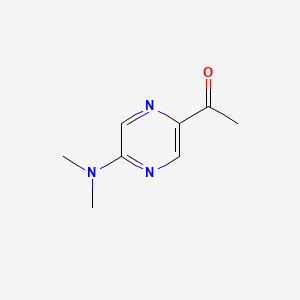
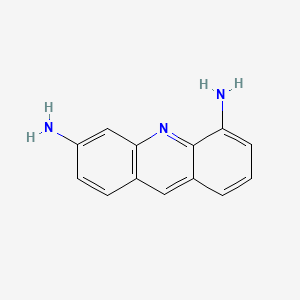
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
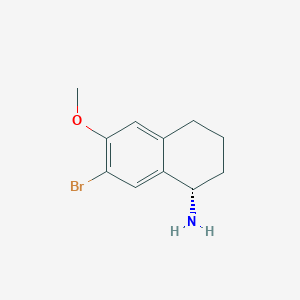
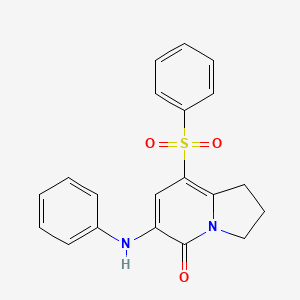
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
